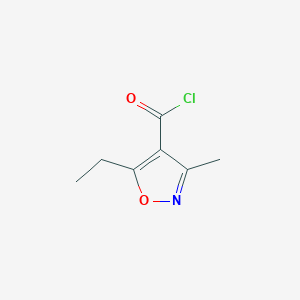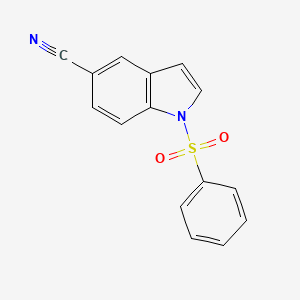
3-(2,5-Difluorobenzoyl)isonicotinic acid
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activities : A study by Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide. They found that these compounds exhibited good or moderate antimicrobial activity, indicating potential applications in antimicrobial drug development (Bayrak et al., 2009).
Antioxidant Activity
- Antioxidant Properties : Research by Maheshwari et al. (2011) on 1,3,4-oxadiazoles containing heteroaromatic rings, synthesized from isonicotinic acid hydrazide, demonstrated significant antioxidant activity. This suggests its usefulness in contexts where antioxidant properties are beneficial (Maheshwari et al., 2011).
Photoluminescent Properties
- Photoluminescent Applications : Li et al. (2012) synthesized heterometallic coordination polymers using isonicotinic acid. These compounds exhibited unique photoluminescent properties, highlighting their potential in light-emitting applications (Li et al., 2012).
Organic Synthesis and Catalysis
- Organocatalysis : Zolfigol et al. (2013) reported the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, illustrating its effectiveness in facilitating certain chemical reactions (Zolfigol et al., 2013).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Singh and Ojha (1981) utilized isonicotinic acid hydrazide to synthesize derivatives with significant central nervous system stimulant activity. This points to its role in the synthesis of biologically active compounds (Singh & Ojha, 1981).
Supramolecular Chemistry
- Supramolecular Synthesis : Lemmerer (2012) demonstrated the use of isonicotinic acid in supramolecular synthesis of molecular complexes, indicating its potential in creating novel materials with unique properties (Lemmerer, 2012).
Photovoltaic Applications
- Solar Cell Efficiency : Bagheri and Dehghani (2015) studied the impact of Isonicotinate derivatives on the performance of dye-sensitized solar cells. Their findings suggest potential for enhancing solar cell efficiency (Bagheri & Dehghani, 2015).
properties
IUPAC Name |
3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO3/c14-7-1-2-11(15)9(5-7)12(17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGPJPJWWFYDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=C(C=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorobenzoyl)isonicotinic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3240617.png)


![(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B3240645.png)

![Ethanol, 2-[(3-aminopropyl)ethylamino]-](/img/structure/B3240661.png)


![Imidazo[1,2-a]pyridine-7-sulfonyl chloride](/img/structure/B3240671.png)
![N-[2-(tert-Butoxycarbonylamino)ethyl]-N-[2-oxo-4-(benzyloxycarbonylamino)-1,2-dihydropyrimidine-1-ylacetyl]glycine](/img/structure/B3240691.png)
![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate](/img/structure/B3240697.png)